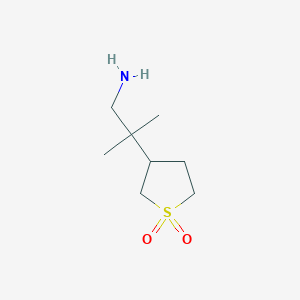
3-(1-Amino-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Amino-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide is an organosulfur compound with the molecular formula C8H17NO2S This compound is a derivative of tetrahydrothiophene, featuring an amino group and a methyl group attached to the second carbon atom, and a sulfone group at the first carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide typically involves the oxidation of tetrahydrothiophene derivatives. One common method is the oxidation of tetrahydrothiophene using hydrogen peroxide or other oxidizing agents to introduce the sulfone group. The amino and methyl groups can be introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Amino-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or other higher oxidation states.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones, or sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(1-Amino-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(1-Amino-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The sulfone group can participate in redox reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Sulfolane (Tetrahydrothiophene 1,1-dioxide): A similar compound with a sulfone group but lacking the amino and methyl groups.
Tetrahydrothiophene: The parent compound without the sulfone group.
Methylsulfonylmethane (MSM): A related sulfone compound with different substituents.
Uniqueness
3-(1-Amino-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide is unique due to the presence of both an amino group and a methyl group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H17NO2S |
|---|---|
Peso molecular |
191.29 g/mol |
Nombre IUPAC |
2-(1,1-dioxothiolan-3-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C8H17NO2S/c1-8(2,6-9)7-3-4-12(10,11)5-7/h7H,3-6,9H2,1-2H3 |
Clave InChI |
QGFYARHBAZOQBK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN)C1CCS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


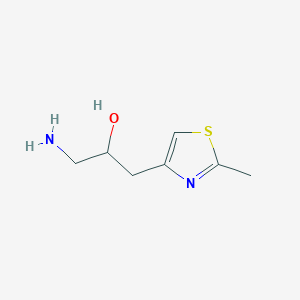
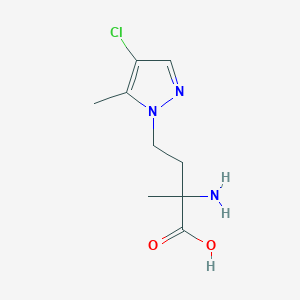
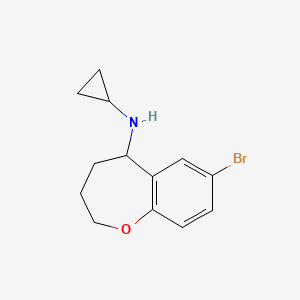
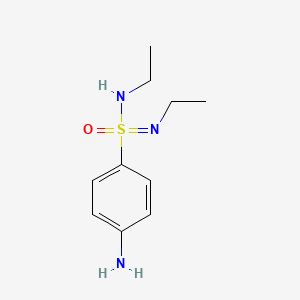

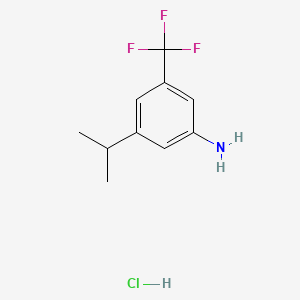
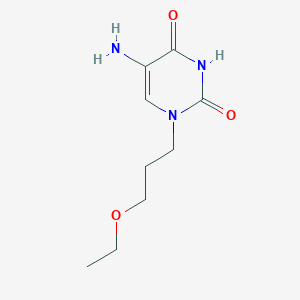
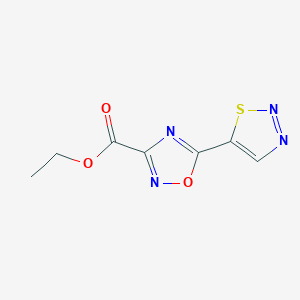

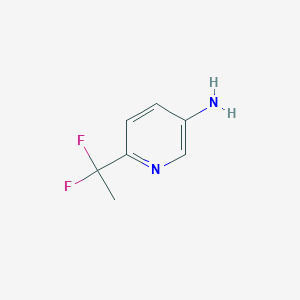
![3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid](/img/structure/B13634137.png)

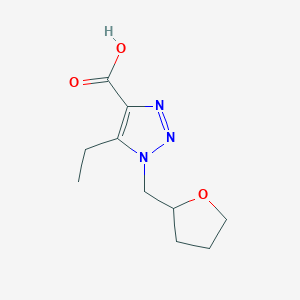
![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine](/img/structure/B13634174.png)
